1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol
Description
1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H10ClN3O/c1-6-4-9-12-7(10(15)2-3-10)5-8(11)14(9)13-6/h4-5,15H,2-3H2,1H3 |
InChI Key |
UNODZZDWZLUAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C3(CC3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with cyclopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine: Similar structure but lacks the cyclopropanol moiety, leading to different chemical and biological properties.
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol: Another derivative with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
